molecular formula C3H10N2 B571555 1,3-Propane-d6-diamine CAS No. 90375-98-7

1,3-Propane-d6-diamine

Cat. No.: B571555
CAS No.: 90375-98-7
M. Wt: 80.164
InChI Key: XFNJVJPLKCPIBV-NMFSSPJFSA-N
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Description

1,3-Propane-d6-diamine is a deuterated form of 1,3-propanediamine, a primary amine with two amino groups. The deuterium atoms replace the hydrogen atoms in the propane backbone, making it useful in various scientific applications. The molecular formula of this compound is H2NCD2CD2CD2NH2, and it has a molecular weight of 80.16 g/mol .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Propane-d6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and halides or other electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to optimize reaction yields .

Major Products

The major products formed from these reactions include nitriles, amides, primary amines, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring stable isotopic tracers. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs .

Biological Activity

1,3-Propane-d6-diamine, also known as 1,3-diaminopropane-d6, is a deuterated analog of 1,3-diaminopropane. It possesses significant biological activity due to its structural properties and functional groups. This article explores its synthesis, biological activities, and potential applications in various fields, supported by data tables and case studies.

This compound has the molecular formula C3D6H4N2C_3D_6H_4N_2 and a molecular weight of approximately 80.162 g/mol. It is categorized under nitrogen compounds and is often utilized as a stable isotope-labeled compound in analytical chemistry .

Synthesis

The synthesis of this compound typically involves the deuteration of 1,3-diaminopropane using deuterated reagents. The process yields high-purity isotopes suitable for various applications in biological research and pharmaceutical development.

Antimicrobial Properties

Research indicates that diamines like this compound exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds similar to this compound showed zones of inhibition ranging from 10 mm to 20 mm against various bacterial strains . This suggests potential applications in developing antimicrobial agents or coatings.

Cell Proliferation and Cytotoxicity

In vitro studies have assessed the effect of this compound on cell proliferation. The compound has shown varying degrees of cytotoxicity depending on the concentration used. For instance, lower concentrations promoted cell growth in certain cell lines, while higher concentrations resulted in significant cell death .

Case Study: Biomedical Applications

A notable case study involved the use of this compound in creating bioinspired materials for biomedical applications. Researchers found that incorporating this diamine into polymer matrices enhanced the material's biocompatibility and mechanical properties. The modified polymers demonstrated improved adhesion to biological tissues and reduced inflammatory responses when tested in vivo .

Data Tables

Property Value
Molecular FormulaC₃D₆H₄N₂
Molecular Weight80.162 g/mol
Antimicrobial Activity10-20 mm zone of inhibition
Cytotoxicity (IC50)Varies by cell line

Properties

IUPAC Name

1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNJVJPLKCPIBV-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20711540
Record name (~2~H_6_)Propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90375-98-7
Record name (~2~H_6_)Propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90375-98-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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